2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
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Overview
Description
2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. The process may start with the preparation of the chromen core, followed by the introduction of the pyrazolyl group and the cyanide moiety. Common reagents used in these reactions include various chlorinating agents, amines, and cyanide sources. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL acetate
- 2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL methanol
Uniqueness
The uniqueness of 2-Amino-4-(4-chloro-1-ethyl-1H-pyrazol-5-YL)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide lies in its specific structural features, such as the presence of the pyrazolyl group and the cyanide moiety. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H19ClN4O2 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-2-ethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H19ClN4O2/c1-4-22-15(10(18)8-21-22)13-9(7-19)16(20)24-12-6-17(2,3)5-11(23)14(12)13/h8,13H,4-6,20H2,1-3H3 |
InChI Key |
MKOGKAIDGXIFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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